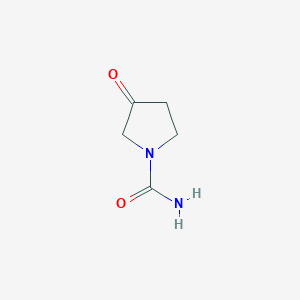

3-Oxopyrrolidine-1-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O2 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

3-oxopyrrolidine-1-carboxamide |

InChI |

InChI=1S/C5H8N2O2/c6-5(9)7-2-1-4(8)3-7/h1-3H2,(H2,6,9) |

InChI Key |

SCEXSULVGBBYCW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1=O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oxopyrrolidine 1 Carboxamide and Its Analogues

Retrosynthetic Approaches to the 3-Oxopyrrolidine Core

A retrosynthetic analysis of the 3-oxopyrrolidine core reveals several potential disconnection points, leading to readily available starting materials. The primary disconnections involve breaking the carbon-nitrogen bonds of the pyrrolidine (B122466) ring.

One common approach involves a C-N bond disconnection, which suggests an intramolecular cyclization of a linear precursor. This precursor would typically be a γ-amino ketone or a related derivative. For instance, disconnection of the N1-C2 bond and the C4-C5 bond points towards a [3+2] cycloaddition reaction, a powerful tool for constructing five-membered rings. In this scenario, an azomethine ylide serves as the three-atom component, reacting with a two-atom dipolarophile.

Another retrosynthetic strategy focuses on the disconnection of the C2-C3 and N1-C5 bonds, suggesting a Michael addition followed by an intramolecular cyclization. This approach often starts with an α,β-unsaturated carbonyl compound and an amine.

These retrosynthetic pathways provide a logical framework for designing synthetic routes to the 3-oxopyrrolidine core, as detailed in the subsequent sections.

Classical and Modern Synthetic Routes to 3-Oxopyrrolidine-1-carboxamide

The synthesis of this compound can be approached through various classical and modern synthetic methodologies. These routes generally involve the formation of the pyrrolidinone ring followed by the introduction of the carboxamide group, or a convergent approach where the carboxamide is present in one of the precursors.

The formation of the pyrrolidinone ring is a key step in the synthesis of this compound. Several cyclization strategies have been developed for this purpose.

One of the most common methods is the intramolecular cyclization of γ-amino esters or γ-amino acids. For example, the thermal or base-catalyzed cyclization of a γ-amino-β-ketoester can directly yield a 3-oxopyrrolidinone derivative.

Another approach is the Dieckmann condensation of N-substituted glycine (B1666218) esters bearing a suitable ester group at the γ-position. This intramolecular Claisen condensation results in the formation of a β-keto ester within the pyrrolidinone ring, which can then be decarboxylated to yield the 3-oxopyrrolidinone.

The Paal-Knorr synthesis, traditionally used for pyrroles, can be adapted for the synthesis of pyrrolidinones from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). Subsequent oxidation at the 3-position would be required to introduce the ketone functionality.

More modern approaches include transition metal-catalyzed cyclization reactions. For instance, palladium-catalyzed carbonylative cyclization of allylic amines can provide access to the pyrrolidinone scaffold.

The following table summarizes some of the key cyclization reactions for the formation of the pyrrolidinone ring.

| Cyclization Reaction | Precursor Type | Conditions | Product |

| Intramolecular Amidation | γ-Amino ester | Heat or Base | Pyrrolidinone |

| Dieckmann Condensation | N-substituted diester | Base (e.g., NaOEt) | β-ketoester pyrrolidinone |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Amine/Ammonia | Pyrrolidinone (after reduction) |

| Palladium-catalyzed Carbonylative Cyclization | Allylic amine | Pd catalyst, CO | Pyrrolidinone |

Once the 3-oxopyrrolidine core is synthesized, the carboxamide moiety can be introduced at the nitrogen atom. The most direct method involves the acylation of a 3-oxopyrrolidine with a suitable carbamoylating agent.

A common strategy is the reaction of 3-oxopyrrolidine with an isocyanate. This reaction is typically performed in an inert solvent and provides the N-carboxamide derivative in good yield.

Alternatively, 3-oxopyrrolidine can be reacted with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), to form an intermediate carbamoyl (B1232498) chloride or imidazolide, respectively. Subsequent reaction with ammonia or an amine furnishes the desired carboxamide.

Another approach involves the use of a protected form of ammonia, such as a silyl (B83357) amine, which can react with an N-activated 3-oxopyrrolidine.

The table below outlines common methods for incorporating the carboxamide moiety.

| Reagent | Intermediate | Product |

| Isocyanate (R-N=C=O) | - | N-substituted carboxamide |

| Phosgene (COCl₂) | Carbamoyl chloride | Carboxamide (after reaction with ammonia) |

| Carbonyldiimidazole (CDI) | N-acylimidazolide | Carboxamide (after reaction with ammonia) |

The development of stereoselective methods for the synthesis of chiral analogues of this compound is of significant interest due to the importance of chirality in biological activity.

One approach is to start from a chiral precursor. For example, the use of a chiral amino acid as a starting material can lead to the formation of an enantiomerically enriched pyrrolidinone ring. The stereocenter in the amino acid can direct the stereochemical outcome of subsequent reactions.

Asymmetric catalysis is another powerful tool for the stereoselective synthesis of chiral pyrrolidines. Chiral catalysts, such as those based on transition metals or organocatalysts, can be used to control the stereochemistry of key bond-forming reactions. For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor can establish a key stereocenter, which then directs the formation of the pyrrolidine ring.

Enantioselective reduction of a prochiral 3-oxopyrrolidine can also be used to introduce a chiral center at the 3-position, leading to chiral 3-hydroxypyrrolidine derivatives that can be further functionalized.

Advanced Synthetic Techniques and Scalability Considerations

The development of more efficient and scalable synthetic routes to this compound and its analogues is an active area of research. This includes the use of advanced synthetic techniques such as organocatalysis and considerations for large-scale production.

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, including pyrrolidines. Chiral secondary amines, such as proline and its derivatives, are effective catalysts for a variety of reactions that can be used to construct the pyrrolidine ring.

For example, an organocatalytic asymmetric Michael addition of a carbon nucleophile to an enal, followed by an intramolecular cyclization, can provide access to highly functionalized and enantiomerically enriched pyrrolidines. The use of chiral Brønsted acids or bases as catalysts has also been explored for the stereoselective synthesis of pyrrolidine derivatives.

These organocatalytic methods offer several advantages, including mild reaction conditions, high stereoselectivity, and the avoidance of toxic and expensive metal catalysts, making them attractive for the synthesis of pharmaceutical intermediates.

Metal-Catalyzed Coupling Reactions

The construction of the pyrrolidinone scaffold, a core component of this compound, can be efficiently achieved through various metal-catalyzed coupling reactions. These methods offer high degrees of selectivity and functional group tolerance, making them powerful tools in modern organic synthesis. Transition metals such as cobalt, palladium, and copper are prominently featured in these transformations, enabling the formation of the five-membered lactam ring through different mechanistic pathways.

Cobalt-Catalyzed Reactions: A notable approach involves the cobalt-catalyzed reductive coupling of nitriles and acrylamides. organic-chemistry.org This method provides a convenient and highly regioselective route to substituted pyrrolidinone derivatives. The reaction typically employs a Co(II) catalyst, such as Co(dppe)I₂, which is reduced in situ to a catalytically active Co(I) species. Zinc powder often serves as the reducing agent. The proposed mechanism proceeds through the formation of a cobaltaazacyclopentene intermediate from the coupling of the nitrile and acrylamide, followed by protonation, keto-amide cyclization, and dehydration to yield the final pyrrolidinone product. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for synthesizing pyrrolidine derivatives. One strategy involves the palladium(II)-catalyzed intramolecular nucleopalladation of a tethered amine onto an alkene. nih.gov This step forms the pyrrolidine ring and generates a Pd(II)-alkyl intermediate, which can then be trapped by various nucleophiles. This approach allows for the creation of diverse products with high enantioselectivity and diastereoselectivity, particularly when chiral ligands are employed. nih.gov Another palladium-catalyzed method is the carboamination of alkenes, which can be used to construct the pyrrolidine ring system. organic-chemistry.org

Copper-Catalyzed Reactions: Copper complexes have been effectively used to catalyze the intramolecular amination of C(sp³)–H bonds, providing a direct route to form the pyrrolidine ring. nih.gov These reactions often involve N-haloamide precursors and a copper(I) catalyst. The mechanism is thought to involve the generation of a nitrogen-centered radical, which undergoes a 1,5-hydrogen atom transfer followed by radical recombination to close the ring. This method is advantageous as it functionalizes otherwise inert C-H bonds. nih.gov

Other Transition-Metal Approaches: Transition metal-catalyzed [2+2+2] cycloadditions represent another efficient strategy for constructing pyrrolidine-based systems. researchgate.net This reaction involves the cyclization of nitrogen-linked 1,6-diynes with unsaturated partners like isocyanates. Cobalt complexes are often used to catalyze these transformations, which are highly efficient in building complex heterocyclic structures. researchgate.net

The table below summarizes key research findings on metal-catalyzed coupling reactions for the synthesis of pyrrolidinone and pyrrolidine derivatives.

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Co(dppe)I₂ / Zn | Reductive Coupling | Nitriles and Acrylamides | Highly regioselective; forms a cobaltaazacyclopentene intermediate. | organic-chemistry.org |

| Palladium(II) Complexes | Intramolecular Nucleopalladation | Tethered Amines and Alkenes | Allows for enantio- and diastereoselective synthesis; versatile for diverse products. | nih.gov |

| [TpxCuL] Complexes | Intramolecular C-H Amination | N-fluoride amides | Direct functionalization of C(sp³)–H bonds; forms pyrrolidine ring via a radical pathway. | nih.gov |

| Cobalt(I) Precatalysts | [2+2+2] Cycloaddition | Nitrogen-linked 1,6-diynes and Isocyanates | Efficient for constructing complex, fused pyrrolidine systems. | researchgate.net |

Industrial Production Methodologies for Pyrrolidinone Derivatives

The industrial-scale synthesis of pyrrolidinone derivatives is critical due to their widespread use as solvents, polymer precursors, and pharmaceutical intermediates. researchgate.net Methodologies are selected based on factors such as cost of starting materials, reaction efficiency, safety, and environmental impact. While specific industrial processes for this compound are not widely published, the production methods for structurally related pyrrolidinones, such as 2-pyrrolidone and N-methylpyrrolidone (NMP), provide insight into scalable synthetic routes.

A dominant industrial method for producing 2-pyrrolidone begins with 1,4-butanediol (B3395766). researchgate.net This process involves the dehydrogenation of 1,4-butanediol to form γ-butyrolactone (GBL). Subsequently, the GBL is reacted with ammonia at high temperatures and pressures to yield 2-pyrrolidone. researchgate.net This petrochemical route is well-established and used for bulk chemical production.

For N-methylpyrrolidone (NMP), a common industrial route involves the reaction of succinic anhydride (B1165640) with methanol (B129727) and hydrogen, although specific conditions can vary. google.com Another approach involves the reaction of γ-butyrolactone with methylamine.

In the pharmaceutical industry, the large-scale application of transition metal-catalyzed couplings, such as the Suzuki-Miyaura reaction, has become commonplace for constructing complex molecules that may contain a pyrrolidinone moiety. acs.org Key considerations for industrial scale-up of these reactions include minimizing the concentration of the expensive and potentially toxic heavy metal catalyst in the final product, reducing solvent usage, and ensuring the process is robust and reproducible. acs.org For instance, optimizations might involve using cheaper, more active catalysts, developing solvent systems that minimize waste, and designing crystallization procedures that effectively remove residual metals. acs.org

The table below outlines key aspects of industrial production methodologies for common pyrrolidinone derivatives.

| Product | Starting Material(s) | Key Intermediate | General Approach | Industrial Considerations |

|---|---|---|---|---|

| 2-Pyrrolidone | 1,4-Butanediol, Ammonia | γ-Butyrolactone (GBL) | Dehydrogenation followed by amination. | Bulk production, petrochemical-based, high temperature/pressure. researchgate.net |

| N-Methylpyrrolidone (NMP) | γ-Butyrolactone, Methylamine | - | Direct reaction of GBL with an amine. | High-volume production, widely used industrial solvent. |

| Pharmaceutical Pyrrolidinones | Various complex precursors | - | Multi-step synthesis, often involving metal-catalyzed cross-coupling. | High purity required, catalyst removal, process optimization, solvent reduction. acs.org |

Mechanistic Investigations of Chemical Reactions Involving 3 Oxopyrrolidine 1 Carboxamide

Elucidation of Reaction Pathways and Intermediate Formation

The reaction mechanisms involving the pyrrolidine (B122466) scaffold, a core component of 3-Oxopyrrolidine-1-carboxamide, are diverse and have been subject to detailed investigation. Computational and experimental studies have shed light on the stepwise nature of these reactions and the crucial intermediates that govern the formation of final products.

One of the fundamental reaction pathways is the aromatic nucleophilic substitution (SNAr). Studies on the reaction of pyrrolidine with substituted 2-methoxythiophenes have shown that this process follows a stepwise addition/elimination mechanism. nih.gov The initial step involves the nucleophilic addition of the pyrrolidine nitrogen to the C2 carbon of the thiophene (B33073) ring, leading to the formation of a zwitterionic Meisenheimer complex as a key intermediate. nih.gov Subsequently, the elimination of the leaving group (e.g., methanol) is often facilitated by a second molecule of pyrrolidine, which acts as a base to catalyze the necessary proton transfer from the newly formed ammonium (B1175870) intermediate to the methoxy (B1213986) group. nih.gov

In the synthesis of more complex heterocyclic systems, pyrrolidinone derivatives undergo multi-step transformations. For example, the reaction of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the initial formation of a carbohydrazide (B1668358) intermediate. nih.gov This hydrazide can then undergo condensation with various aromatic aldehydes to yield hydrazone intermediates. nih.gov These intermediates can be further cyclized; for instance, reaction with benzil (B1666583) in glacial acetic acid can produce 1,2,4-triazine (B1199460) derivatives, while reactions with o-diaminoarenes can lead to the formation of benzimidazole (B57391) derivatives through a cyclocondensation process. nih.gov

Domino reactions involving pyrrolidine derivatives have also been described. A domino aza-Michael addition/ring-opening/palladium-catalyzed intramolecular aryloxycarbonylation sequence has been proposed for the formation of certain functionalized flavones. mdpi.com This pathway highlights the ability of the pyrrolidine moiety to initiate a cascade of reactions, leading to complex molecular architectures through a series of interconnected steps. Furthermore, 1,3-dipolar cycloaddition reactions utilizing azomethine ylides generated from pyrrolidine derivatives serve as a powerful tool for constructing spirooxindole-pyrrolidine ring systems in a highly regio- and stereoselective manner. researchgate.net

The stability of the pyrrolidinone ring itself is a factor in reaction pathways. Under strong alkaline conditions, the ring is susceptible to cleavage. For instance, certain 5-oxopyrrolidine derivatives can be readily converted into the corresponding γ-amino acids or butanoic acid derivatives upon treatment with a strong base, indicating a ring-opening pathway. nih.govnih.gov

Study of Isomerism (Z/E, cis/trans) and Conformation in Reaction Products

The stereochemical outcome of reactions involving the this compound framework is critical, with both isomerism and conformation playing significant roles in the structure of the final products. The restricted rotation around amide bonds is a common source of isomerism in derivatives of this compound.

In the synthesis of N'-substituted-5-oxopyrrolidine-3-carbohydrazides, analysis of 1H NMR spectra has confirmed the presence of Z and E conformational isomers. nih.gov This phenomenon arises from the high rotational barrier of the C-N amide bond, leading to two distinct, slowly interconverting conformers that can be observed as separate sets of signals in the NMR spectrum. nih.gov Typically, the Z-form is found to be the predominant isomer in these cases. nih.gov

The stereochemistry of the pyrrolidine ring itself is a key aspect, particularly concerning the relative orientation of substituents at positions 2 and 3. In the synthesis of 3-carboxyphenyl-pyrrolidine-2-carboxylic acid analogs, distinct diastereomers can be formed. The 2,3-trans and 2,3-cis diastereomers have been successfully synthesized and distinguished. nih.gov The stereochemical assignment can be confirmed by 1H-NMR spectroscopy, where the chemical shift of the alpha proton (the proton at C2) is significantly different between the two isomers. For example, the alpha proton for a 2,3-trans isomer was observed at 4.15 ppm, whereas for the corresponding 2,3-cis isomer, it appeared at 4.45 ppm. nih.gov The conversion between these isomers can sometimes be controlled by the reaction conditions; amide hydrolysis under basic conditions (NaOH in ethanol) can favor the formation of the thermodynamically more stable trans isomer through epimerization, while acidic conditions may yield the cis isomer. nih.gov

The conformation of the five-membered pyrrolidine ring has also been characterized. In the solid state, as determined by X-ray crystallography, the pyrrolidine ring in related structures, such as 3-Nitro-N-[(pyrrolidin-1-yl)carbothioyl]benzamide, is known to adopt a half-chair conformation. researchgate.net This puckered conformation minimizes steric strain within the ring.

Table 1: 1H-NMR Chemical Shifts for Distinguishing 2,3-cis/trans Isomers

| Isomer | Alpha Proton (C2) Chemical Shift (ppm) | Reference |

|---|---|---|

| 2,3-trans-4a | 4.15 | nih.gov |

| 2,3-cis-4a | 4.45 | nih.gov |

Influence of Substituents on Reactivity Profiles and Selectivity

The reactivity and selectivity of the this compound core are significantly modulated by the electronic and steric nature of its substituents. These effects have been observed in both synthetic transformations and biological interactions.

In SNAr reactions, the presence of electron-withdrawing groups (EWGs) on the aromatic partner dramatically influences the reaction rate. nih.gov Computational studies on the reaction of pyrrolidine with 2-methoxy-3-X-5-nitrothiophenes have established a clear correlation between the substituent's electronic properties and the reaction's activation energy. nih.gov Strong EWGs like nitro (NO₂) or cyano (CN) stabilize the negative charge that develops in the zwitterionic intermediate, thereby lowering the Gibbs free energy of activation for the initial nucleophilic addition. nih.gov Conversely, when the substituent is a less electron-withdrawing hydrogen atom, the activation free energy is significantly higher. nih.gov

Substituents also exert a profound influence on the biological activity and selectivity of pyrrolidine carboxamide derivatives. In the context of developing inhibitors for Mycobacterium tuberculosis, structure-activity relationship (SAR) studies have revealed that substituents on the aniline (B41778) ring of pyrrolidine carboxamides dictate their inhibitory potency against the enzyme InhA. nih.gov While simple 2- or 3-substituted aniline analogues showed weak activity, bulkier substituents at these positions led to much better inhibitors. nih.gov This suggests that an induced conformational change in the enzyme accommodates these bulky groups, creating additional stabilizing interactions. nih.gov For instance, meta-substituents such as 3-isopropoxy and 3-isopropyl were found to be effective, whereas smaller groups like -OH, -OCH₃, or -CH₃ led to weaker activity. nih.gov

Similarly, in the development of antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), substituents on the phenyl ring of 3-carboxy-3-phenylproline analogs were shown to control both potency and subtype selectivity. nih.gov The addition of substituents at the 5'-position generally conferred selectivity for NMDA receptors. nih.gov A hydroxyl group in the 4'-position resulted in high affinity for the GluK3 subtype, while a methyl group at the same position eliminated affinity for AMPA and KA receptors, leaving only moderate affinity for NMDA receptors. nih.gov

Table 2: Effect of Substituent (X) on the Gibbs Free Energy of Activation (ΔG‡) for Nucleophilic Addition of Pyrrolidine to 2-methoxy-3-X-5-nitrothiophene

| Substituent (X) | Reaction | Activation Free Energy (ΔG‡) in kcal/mol | Reference |

|---|---|---|---|

| CN | TS12b | 19.0 | nih.gov |

| H | TS12g | 24.1 | nih.gov |

Advanced Spectroscopic and Structural Characterization of 3 Oxopyrrolidine 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C). researchgate.netmdpi.com For 3-Oxopyrrolidine-1-carboxamide, a combination of 1D and 2D NMR experiments allows for unambiguous assignment of all signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for this compound are influenced by the electron-withdrawing effects of the adjacent carbonyl and amide groups. Protons closer to these groups will appear at a lower field (higher ppm). The amide protons (-NH₂) typically appear as a broad singlet, while the protons on the pyrrolidine (B122466) ring will exhibit more complex splitting patterns due to spin-spin coupling. ubc.caresearchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbons (C=O) of the ketone and the amide are the most deshielded, appearing at the lowest field (highest ppm values). scispace.com The methylene (B1212753) carbons (-CH₂-) of the pyrrolidine ring will appear at higher field. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. emerypharma.com

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for establishing connectivity.

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.com It would reveal correlations between the protons at the C2, C4, and C5 positions of the pyrrolidine ring.

HSQC (¹H-¹³C Correlation): This experiment maps protons directly to the carbon atoms they are attached to. emerypharma.comnih.gov It provides a direct link between the proton and carbon skeletons of the molecule, confirming the assignments made from the 1D spectra.

Expected NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | ~4.0 | t | ~7.0 |

| H4 | ~2.6 | t | ~7.0 |

| H5 | ~3.6 | s | - |

| NH₂ | ~7.0 | br s | - |

| Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~158 |

| C=O (Ketone) | ~208 |

| C2 | ~55 |

| C4 | ~45 |

| C5 | ~48 |

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis (LC-MS/MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is well-suited for analyzing polar, non-volatile compounds like this compound. In LC-MS, the compound is first separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. For this compound (C₅H₈N₂O₂), the expected exact mass is 128.0586 g/mol . The high-resolution mass spectrometer can confirm the elemental formula. Tandem MS (MS/MS) experiments involve selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, which provides further structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization may be required to increase the volatility and thermal stability of the compound. researchgate.netnist.gov The fragmentation pattern under electron ionization (EI) would be more extensive than in ESI. Key fragmentation pathways would likely involve the cleavage of the pyrrolidine ring and the loss of the carboxamide group.

Expected Fragmentation Pattern

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss |

|---|---|

| 129.06 | [M+H]⁺, Protonated molecular ion |

| 112.04 | Loss of NH₃ (ammonia) |

| 86.06 | Loss of HNCO (isocyanic acid) |

| 70.04 | Pyrrolidinone ring fragment |

| 44.02 | Carboxamide fragment [CONH₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. chemguide.co.ukyoutube.com

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

N-H Stretching: The amide group (NH₂) will exhibit two distinct stretching vibrations in the region of 3200-3400 cm⁻¹, corresponding to symmetric and asymmetric stretches. pressbooks.pub

C=O Stretching: Two strong, sharp absorption bands are predicted in the carbonyl region. The ketone C=O stretch typically appears around 1740-1750 cm⁻¹. The amide C=O (Amide I band) stretch is expected at a lower wavenumber, around 1670-1690 cm⁻¹, due to resonance. libretexts.orglibretexts.org

N-H Bending: The amide N-H bending vibration (Amide II band) is expected to appear around 1600-1640 cm⁻¹.

C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the methylene groups of the ring will be observed just below 3000 cm⁻¹. pressbooks.pub

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H stretch | Amide (NH₂) |

| 2960 - 2850 | C-H stretch | Alkyl (CH₂) |

| ~1745 | C=O stretch | Ketone |

| ~1680 | C=O stretch (Amide I) | Amide |

| ~1620 | N-H bend (Amide II) | Amide |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction study would reveal:

Conformation of the Pyrrolidine Ring: The five-membered ring is not planar and will likely adopt an envelope or twist conformation to minimize steric strain. researchgate.net

Planarity of the Amide Group: The atoms of the carboxamide group (O, C, N) are expected to be planar.

Intermolecular Hydrogen Bonding: The amide NH₂ group can act as a hydrogen bond donor, while the ketone and amide carbonyl oxygens can act as acceptors. This would lead to the formation of an extensive hydrogen-bonding network in the crystal lattice, influencing the crystal packing and physical properties of the compound. researchgate.net

Comprehensive Structural Elucidation Strategies

The definitive structural confirmation of this compound relies on a synergistic approach, integrating data from all the aforementioned analytical techniques. The process involves:

Initial Identification: Mass spectrometry provides the molecular weight and elemental formula. IR spectroscopy confirms the presence of key functional groups (amide, ketone).

Connectivity Mapping: 1D and 2D NMR experiments are used to piece together the carbon-hydrogen framework, establishing the precise connectivity of atoms and confirming the pyrrolidinone ring structure substituted with a carboxamide group.

3D Confirmation: Finally, X-ray crystallography provides an unambiguous determination of the solid-state structure, including stereochemistry and intermolecular interactions, which validates the structure deduced from spectroscopic methods.

This comprehensive strategy ensures that the assigned structure is accurate and complete, leaving no ambiguity about the identity and properties of the compound.

Computational Chemistry and Molecular Modeling Studies of 3 Oxopyrrolidine 1 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. aps.org These methods, particularly Density Functional Theory (DFT), are used to solve the electronic structure of a molecule, which in turn allows for the prediction of its geometry, energy, and chemical reactivity. nih.gov For a compound like 3-Oxopyrrolidine-1-carboxamide, these calculations can elucidate its stability, electronic properties, and potential reaction pathways. nih.gov

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. rsc.org A smaller energy gap suggests higher reactivity. rsc.org Other important outputs include the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-deficient regions of the molecule, highlighting sites susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer and intramolecular interactions. rsc.org These computational approaches enable a data-driven prediction of reactivity, which can accelerate the molecular design process in fields like drug discovery. nqcc.ac.uk While direct studies on this compound are not extensively published, research on structurally similar molecules, such as (S)-2-Oxopyrrolidin-1-yl Butanamide, has utilized DFT and Hartree-Fock (HF) methods to analyze vibrational spectra and predict chemical reactivity through Fukui functions. nih.gov

Table 1: Representative Quantum Chemical Parameters and Their Significance

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. rsc.org |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions for intermolecular interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. frontiersin.orgnih.gov This technique provides a dynamic view of a molecule's behavior, offering insights that are not available from static models. dntb.gov.ua For this compound, MD simulations can be employed to explore its conformational landscape, identifying the most stable three-dimensional arrangements (conformations) in different environments, such as in an aqueous solution. nih.gov

MD simulations are particularly powerful for studying intermolecular interactions. researchgate.net By simulating the compound in a solvent like water, one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. frontiersin.org This is crucial for understanding properties like solubility. Furthermore, when studying the interaction of this compound with a biological target like a protein, MD simulations can assess the stability of the binding pose predicted by molecular docking. researchgate.net Key analyses performed on MD trajectories include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation over time, and the Radial Distribution Function (RDF), which describes the probability of finding a particle at a certain distance from another particle, offering insights into solvation shells and specific interactions. frontiersin.orgresearchgate.net

Table 2: Applications of Molecular Dynamics (MD) Simulations

| Application | Description | Relevance to this compound |

|---|---|---|

| Conformational Sampling | Explores the different shapes a molecule can adopt by rotating its single bonds. | Identifies the most energetically favorable and biologically relevant conformations. |

| Solvation Analysis | Simulates the molecule in a solvent (e.g., water) to study its behavior. | Predicts solubility and analyzes the structure of the surrounding solvent molecules. |

| Binding Stability | Assesses the stability of a ligand-protein complex over time. | Validates docking results and provides insights into the dynamics of the binding interaction. researchgate.net |

| Free Energy Calculations | Estimates the binding free energy of a ligand to its target. | Provides a more accurate prediction of binding affinity compared to docking scores alone. |

In Silico Approaches for Molecular Target Interaction Prediction

In silico methods encompass a range of computational techniques used to predict how a small molecule might interact with a biological target, typically a protein or nucleic acid. These approaches are central to modern drug discovery, enabling the rapid screening of large numbers of compounds and prioritizing them for experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, usually a protein) to form a stable complex. researchgate.net The primary goal of docking is to predict the binding mode and affinity of a small molecule, such as this compound, within the active site of a biological target. The process involves sampling a vast number of possible conformations of the ligand within the binding site and then using a scoring function to rank them based on their predicted binding energy. nih.gov

Successful docking studies can provide valuable atomic-level details about intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. researchgate.net For instance, docking studies involving compounds with a 5-oxopyrrolidine-3-carboxamide (B176796) moiety have been performed to investigate their binding to targets like Mycobacterium tuberculosis enoylreductase (InhA). researchgate.net The results of these studies can guide the rational design of more potent and selective derivatives.

Table 3: Illustrative Molecular Docking Results

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | Asp145, Lys67, Leu120 | Hydrogen bond with Asp145; Hydrophobic interaction with Leu120 |

| Hypothetical Protease B | -7.2 | His41, Gly143, Met165 | Hydrogen bond with His41 and Gly143; Hydrophobic interaction with Met165 |

| InhA (PDB: 4TZT) researchgate.net | -7.5 (example value) | Tyr158, Met199 | Hydrogen bond with Tyr158; Hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govmdpi.com These models generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, or hydrogen-bonding properties would likely increase or decrease biological activity. mdpi.comrsc.org

To build a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities against a specific target is required. researchgate.net The models are then statistically validated to ensure their predictive power. mdpi.com The insights gained from QSAR studies are invaluable for understanding the mechanism of action and for guiding the design of new, more potent analogues by highlighting the key structural features required for activity. nih.gov

Table 4: Key Components of a 3D-QSAR Study

| Component | Description | Purpose |

|---|---|---|

| Training Set | A series of structurally related compounds with measured biological activities. | To build the mathematical model that correlates structure with activity. |

| Test Set | A subset of compounds not used in model generation. | To externally validate the predictive power of the generated QSAR model. |

| Molecular Alignment | Superimposing all molecules in the dataset based on a common scaffold. | To ensure that the calculated molecular fields are comparable across the series. |

| CoMFA/CoMSIA Fields | Calculation of steric, electrostatic, hydrophobic, and other fields around each molecule. | To generate the descriptors used to correlate with biological activity. |

| Statistical Analysis (e.g., PLS) | Partial Least Squares regression is used to derive the mathematical relationship. | To create a statistically robust and predictive model (validated by q² and r² values). rsc.org |

| Contour Maps | 3D graphical representations of the QSAR model's results. | To visually guide medicinal chemists on where to modify the molecular structure to improve activity. mdpi.com |

Virtual Screening Methodologies for Compound Library Design (Ligand-Based and Structure-Based)

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. nih.gov The goal is to significantly reduce the number of compounds that need to be tested experimentally, thereby saving time and resources. researchgate.net VS methodologies can be broadly categorized into two types: ligand-based and structure-based. youtube.com

Ligand-based virtual screening (LBVS) is used when the three-dimensional structure of the target is unknown, but a set of molecules known to be active exists. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. youtube.com Techniques include 2D similarity searching, which compares molecular fingerprints, and 3D pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for activity. nih.govnih.gov A pharmacophore model derived from active pyrrolidinone-containing compounds could be used to screen databases for new molecules with different core structures but the same essential features. researchgate.netchemrxiv.org

Structure-based virtual screening (SBVS) is employed when the 3D structure of the biological target has been determined experimentally (e.g., via X-ray crystallography) or modeled. nih.gov The most common SBVS method is high-throughput molecular docking, where every compound in a large library is docked into the target's binding site, and the top-scoring compounds are selected for further investigation. nih.govresearchgate.net This approach allows for the discovery of novel chemical scaffolds that are complementary in shape and chemistry to the target's active site. nih.gov

Table 5: Comparison of Virtual Screening Methodologies

| Feature | Ligand-Based Virtual Screening | Structure-Based Virtual Screening |

|---|---|---|

| Primary Requirement | A set of known active ligands. | 3D structure of the biological target. nih.gov |

| Core Principle | Similar molecules have similar properties (the "similarity principle"). youtube.com | Molecular recognition based on shape and chemical complementarity. |

| Common Methods | Pharmacophore modeling, 2D/3D similarity searching. nih.gov | High-throughput molecular docking. nih.gov |

| Key Advantage | Does not require a protein structure. | Can identify novel scaffolds that are structurally distinct from known ligands. |

| Key Limitation | Limited to the chemical space of known active compounds. | Results are highly dependent on the quality of the target structure and the accuracy of the docking scoring function. |

Predictive Machine Learning Models in Chemical Research

Machine learning (ML) is increasingly being applied in chemical research to build predictive models for a wide range of properties, from quantum mechanical energies to biological activities and toxicities. nih.govnih.gov Unlike traditional QSAR, which often involves a limited set of descriptors and linear regression, ML models can handle vast, high-dimensional datasets and learn complex, non-linear relationships. mdpi.com

For a compound like this compound, ML models can be trained to predict various endpoints. By representing the molecule as a set of numerical descriptors or as a molecular graph, algorithms such as Random Forest, Support Vector Machines (SVM), and deep neural networks can be trained on large chemical databases. nih.govmdpi.com These trained models can then predict properties for new or uncharacterized molecules. Applications include predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which is crucial in early-stage drug discovery to filter out compounds with unfavorable profiles. mdpi.com The development of robust ML models is dependent on the availability of large, high-quality datasets for training and rigorous validation to ensure their predictive accuracy in real-world applications. nih.gov

Table 6: Common Machine Learning Algorithms in Chemical Research

| Algorithm | Description | Typical Application |

|---|---|---|

| Random Forest (RF) | An ensemble method that builds multiple decision trees and merges their outputs. | QSAR, toxicity prediction, classification of active vs. inactive compounds. mdpi.com |

| Support Vector Machine (SVM) | A classification algorithm that finds an optimal hyperplane to separate data points into different classes. | Bioactivity prediction, ADMET modeling. nih.gov |

| Gradient Boosting Machines (GBM) | An ensemble technique that builds models sequentially, with each new model correcting the errors of the previous one. | Carcinogenicity and toxicity prediction. nih.gov |

| Graph Neural Networks (GNN) | A type of neural network that operates directly on graph-structured data. | Property prediction directly from the 2D molecular graph, bypassing the need for pre-calculated descriptors. nih.gov |

Exploration of Structure Activity Relationships Sar in 3 Oxopyrrolidine 1 Carboxamide Derivatives

Design Principles for Modulating Molecular Recognition and Specificity

The design of 3-oxopyrrolidine-1-carboxamide derivatives with modulated molecular recognition and specificity is guided by several key principles. These principles focus on altering the compound's electronic, steric, and hydrophobic properties to optimize interactions with the biological target.

Another important principle is the use of isosteric and bioisosteric replacements to improve pharmacokinetic and pharmacodynamic properties. For example, replacing a hydrogen atom with a fluorine atom can block metabolic pathways and improve metabolic stability without drastically altering the molecule's size. Similarly, replacing a phenyl ring with a bioisosteric heterocycle can introduce new hydrogen bonding opportunities, potentially increasing binding affinity and selectivity.

The concept of conformational constraint is also a powerful design tool. By introducing rigid structural elements, the conformational flexibility of the molecule can be reduced. This pre-organization of the molecule into a bioactive conformation can lead to a lower entropic penalty upon binding, resulting in higher affinity.

The following table summarizes some of the key design principles and their intended effects on molecular recognition and specificity.

| Design Principle | Intended Effect | Example Application |

| Substituent Modification | Enhance binding affinity, improve selectivity, and modulate physicochemical properties. | Introduction of electron-withdrawing groups on an aromatic ring to enhance interactions with the target. |

| Isosteric/Bioisosteric Replacement | Improve metabolic stability, enhance binding interactions, and alter solubility. | Replacement of a phenyl group with a pyridine (B92270) or thiophene (B33073) ring. |

| Conformational Constraint | Reduce entropic penalty upon binding, leading to increased affinity and selectivity. | Introduction of cyclic structures or double bonds to restrict rotation. |

| Scaffold Hopping | Discover novel chemical series with improved properties by replacing the core scaffold. | Replacing the pyrrolidone core with a different heterocyclic system while maintaining key pharmacophoric features. |

Identification of Key Structural Features for Specific Molecular Interactions

The identification of key structural features within this compound derivatives that are crucial for specific molecular interactions is achieved through a combination of experimental and computational methods. These features, often referred to as pharmacophores, represent the essential spatial arrangement of functional groups necessary for biological activity.

For pyrrolidine (B122466) carboxamide derivatives acting as InhA inhibitors, crystallographic studies have revealed several key interactions. The carbonyl oxygen of the lactam ring is a critical hydrogen bond acceptor, often interacting with the hydroxyl group of a tyrosine residue (Tyr158) and the 2'-hydroxyl of the NAD+ cofactor within the enzyme's active site. nih.gov The carboxamide linkage itself can also participate in hydrogen bonding with the protein backbone.

The nature of the substituent on the carboxamide nitrogen is another determinant of specificity. For instance, a substituted phenyl ring can engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. The size, shape, and electronic properties of the substituents on this ring are critical for optimal binding. Studies have shown that there is a size limit for substituents at certain positions to achieve maximal activity. nih.gov For example, while smaller electron-withdrawing groups at the 3-position of the phenyl ring can enhance potency, bulkier groups may lead to steric clashes and reduced activity. nih.gov

The stereochemistry of the pyrrolidine ring is also a crucial factor. Often, only one enantiomer of a chiral compound is biologically active, highlighting the importance of a precise three-dimensional arrangement of functional groups for effective interaction with the target. nih.gov

The following table outlines key structural features and their roles in molecular interactions based on studies of related pyrrolidine carboxamide derivatives.

| Structural Feature | Role in Molecular Interaction |

| Pyrrolidone Carbonyl Oxygen | Acts as a hydrogen bond acceptor with key residues in the enzyme active site (e.g., Tyr158 in InhA). nih.gov |

| Carboxamide Linkage | Participates in hydrogen bonding with the protein backbone. |

| Substituents on the Carboxamide Nitrogen (e.g., Phenyl Ring) | Engage in van der Waals and hydrophobic interactions; specific substitutions can fine-tune binding affinity. |

| Stereocenter(s) on the Pyrrolidine Ring | Determines the correct 3D orientation for optimal binding; often, only one enantiomer is active. nih.gov |

Mechanistic Insights into Biological Target Modulation (e.g., Enzyme Inhibition Pathways)

Derivatives of this compound have been investigated as inhibitors of various enzymes, and understanding the mechanism of inhibition is key to their development as therapeutic agents. The primary mechanism of action for many of these compounds is competitive inhibition, where the inhibitor binds to the active site of the enzyme, preventing the binding of the natural substrate.

In the case of InhA inhibitors, pyrrolidine carboxamides bind to the substrate-binding pocket and interact with the NAD+ cofactor. nih.gov This binding prevents the natural substrate, a long-chain enoyl-ACP, from accessing the active site, thereby inhibiting the fatty acid synthesis pathway of Mycobacterium tuberculosis. The inhibition kinetics are often competitive with respect to the enoyl-ACP substrate.

Computational studies, including molecular docking and molecular dynamics simulations, have provided further insights into the inhibition pathways. These studies can help to visualize the binding mode of the inhibitors and identify key interactions that stabilize the enzyme-inhibitor complex. For instance, simulations can reveal how the flexibility of both the inhibitor and the enzyme's active site contribute to the binding affinity.

The following table summarizes the mechanistic insights for pyrrolidine carboxamide derivatives based on studies of InhA inhibition.

| Target Enzyme | Inhibition Mechanism | Key Molecular Events |

| Enoyl Acyl Carrier Protein Reductase (InhA) | Competitive Inhibition | The inhibitor binds to the active site, forming hydrogen bonds with Tyr158 and the NAD+ cofactor, and engaging in hydrophobic interactions with surrounding residues. nih.gov This blocks the binding of the natural substrate. |

Development of Novel Chemical Scaffolds for Mechanistic Probes

The this compound scaffold serves as a versatile starting point for the development of novel chemical probes to investigate biological pathways. By systematically modifying this core structure, researchers can create a library of compounds with varying potencies and selectivities. These probes can then be used to study the function of specific enzymes or receptors in vitro and in vivo.

One approach to developing novel scaffolds is through scaffold hopping, where the core pyrrolidone ring is replaced with other heterocyclic systems while retaining the key pharmacophoric elements. This can lead to the discovery of new chemical series with improved drug-like properties, such as better solubility or metabolic stability. For instance, the pyrrolidine core could be replaced with a piperidine (B6355638) or a pyrazolidine (B1218672) ring to explore different conformational spaces and interaction patterns.

Another strategy involves the synthesis of derivatives with reactive groups that can form covalent bonds with the target protein. These covalent probes can be used to identify the binding site of the inhibitor and to study the enzyme's catalytic mechanism in greater detail.

Furthermore, the 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold and its derivatives have been explored for the development of new antimicrobial and anticancer agents. nih.gov Modifications at the 3-position of the pyrrolidine ring with various azole and hydrazone moieties have yielded compounds with significant biological activity. nih.gov These studies demonstrate the utility of the oxopyrrolidine scaffold in generating diverse chemical entities for probing biological systems.

The following table lists some of the novel chemical scaffolds derived from or related to the oxopyrrolidine core and their potential applications.

| Novel Scaffold | Rationale for Development | Potential Application |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives | Exploration of new substitution patterns to enhance antimicrobial and anticancer activity. | Probes for studying bacterial and cancer cell proliferation pathways. nih.gov |

| Piperidine-based Analogs | To explore different conformational preferences and potential for new interactions. | Mechanistic probes for related biological targets. |

| Covalent Warhead-derivatized Scaffolds | To create irreversible inhibitors for target identification and validation. | Probes for activity-based protein profiling. |

Future Directions and Emerging Research Avenues for 3 Oxopyrrolidine 1 Carboxamide

Innovations in Synthetic Methodologies for Complex Analogues

The development of novel and efficient synthetic routes is paramount for the exploration of the chemical space around the 3-oxopyrrolidine-1-carboxamide core. While classical methods provide access to basic analogues, future research will likely focus on more sophisticated and versatile strategies to generate complex and diverse libraries of compounds.

One promising direction is the use of multi-component reactions (MCRs), which offer a streamlined approach to building molecular complexity in a single step. The synthesis of related 5-oxopyrrolidine-3-carboxylic acid derivatives has been achieved through the reaction of 2-aminophenol and itaconic acid, followed by further modifications. nih.gov Future innovations may adapt such strategies for the 3-oxopyrrolidine core, potentially incorporating a wider range of building blocks to introduce diverse functional groups.

The exploration of novel catalytic systems is another key area. The development of stereoselective catalysts could enable the synthesis of enantiomerically pure this compound analogues, which is crucial for understanding their specific interactions with biological targets. As has been demonstrated with other pyrrolidine (B122466) carboxamides, often only one enantiomer is active, highlighting the importance of stereocontrolled synthesis. nih.gov

Furthermore, the application of flow chemistry and automated synthesis platforms could accelerate the production and purification of analogue libraries, facilitating rapid structure-activity relationship (SAR) studies. These technologies allow for precise control over reaction parameters, often leading to higher yields and purity.

Advancements in Mechanistic Understanding through Integrated Approaches

A deeper understanding of the mechanism of action of this compound derivatives is essential for their rational design as therapeutic agents. Future research will move beyond preliminary biological screening to a more integrated approach, combining biochemical, biophysical, and computational methods to elucidate their molecular targets and pathways.

For instance, in the context of antibacterial research, related sulphonamide pyrolidine carboxamide derivatives have been investigated for their binding affinities to homology-modeled P. falciparum N-myristoyltransferase. nih.gov A similar approach, combining molecular docking with experimental validation, could identify the specific targets of this compound analogues.

Moreover, techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of these compounds bound to their biological targets. This has been successfully applied to other pyrrolidine carboxamide inhibitors, revealing their binding modes and informing further optimization. nih.gov The integration of these structural biology techniques with computational simulations will be pivotal in understanding the dynamic interactions at the molecular level.

Integration of High-Throughput Experimentation and Computational Design

The synergy between high-throughput experimentation (HTE) and computational design is set to revolutionize the discovery and optimization of this compound-based drug candidates. HTE allows for the rapid screening of large compound libraries against various biological targets, while computational methods can guide the design of these libraries and predict the activity of novel compounds. nih.gov

The discovery of pyrrolidine carboxamides as potent inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis, was achieved through high-throughput screening. nih.gov Subsequent optimization was facilitated by iterative microtiter library synthesis and in situ activity screening. nih.gov This approach can be readily applied to the this compound scaffold to identify hits for a variety of diseases.

Computational tools, such as virtual screening and quantitative structure-activity relationship (QSAR) modeling, can prioritize compounds for synthesis and testing, thereby reducing the time and cost of drug discovery. For instance, in silico selection of compounds based on physicochemical properties that favor intracellular accumulation in Gram-negative bacteria has been a successful strategy. nih.gov The application of machine learning and artificial intelligence algorithms will further enhance these predictive models, enabling the design of analogues with improved potency and pharmacokinetic profiles.

Table 1: Examples of Pyrrolidine Carboxamide Derivatives and their Biological Activities

| Compound ID | Scaffold | Target/Activity | Reference |

| p9 | N-(3-(Benzyloxy)phenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | InhA inhibitor | nih.gov |

| p31 | Pyrrolidine carboxamide derivative | InhA inhibitor | nih.gov |

| p33 | Pyrrolidine carboxamide derivative | InhA inhibitor | nih.gov |

| H-9 | Piperidamide-3-carboxamide derivative | Cathepsin K inhibitor | nih.gov |

This table is interactive and can be sorted by column.

Potential for Derivatization in Chemical Biology Research and Scaffold Exploration

The this compound scaffold holds significant potential for derivatization to create valuable tools for chemical biology research and to serve as a template for scaffold hopping. By incorporating reporter tags, such as fluorescent dyes or biotin, into the structure, researchers can develop chemical probes to visualize and track the distribution and interactions of these molecules within living systems.

Furthermore, the this compound core can be utilized as a starting point for scaffold hopping, a strategy to discover novel chemotypes with similar biological activity but different core structures. This approach can lead to compounds with improved properties, such as enhanced selectivity or better pharmacokinetic profiles, and can also be a valuable tool for navigating intellectual property landscapes. The exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for multikinase inhibitors demonstrates the utility of such approaches. nih.gov

The synthesis of diverse libraries based on the 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold has led to the identification of promising antimicrobial and anticancer agents. A similar exploration of the this compound scaffold is warranted and could yield novel therapeutic leads.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-oxopyrrolidine-1-carboxamide derivatives, and how can purity be optimized?

- Methodology :

- Diastereoselective Synthesis : Utilize Michael addition-cyclization reactions with α,β-unsaturated carbonyl compounds and nitriles. For example, methyl acrylate reacts with cyanoacetamide under basic conditions to form the pyrrolidine core, followed by oxidation at C3 to introduce the oxo group .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm structures using -NMR (e.g., δ 2.8–3.2 ppm for pyrrolidine protons) .

Q. How can the structural integrity of this compound be validated?

- Methodology :

- Spectroscopic Analysis : Combine -NMR, -NMR, and IR spectroscopy. Key signals include -NMR peaks at ~175 ppm (C=O) and 45–55 ppm (pyrrolidine carbons) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ions (e.g., [M+H] at m/z 157.0974 for CHNO) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Methodology :

- Chiral Auxiliaries : Introduce tert-butyloxycarbonyl (Boc) groups to direct stereochemistry at C3. For example, Boc-protected intermediates yield >90% enantiomeric excess (ee) when using L-proline-derived catalysts .

- Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to predict transition-state energies and optimize reaction conditions favoring the desired diastereomer .

Q. How can this compound derivatives be evaluated for biological activity?

- Methodology :

- In Vitro Assays : Screen for kinase inhibition (e.g., CDK2 or Aurora A) using fluorescence polarization assays. IC values <1 μM indicate high potency .

- ADME Profiling : Assess metabolic stability in liver microsomes (e.g., human CYP3A4) and permeability via Caco-2 cell monolayers. Compounds with >20% bioavailability and P >1 × 10 cm/s advance to in vivo studies .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

- Methodology :

- Standardized Protocols : Follow impedance cardiography principles (e.g., Sherwood et al.) to ensure consistent hemodynamic measurements in animal models. Use randomized block designs and blinded analyses to reduce bias .

- Quality Control : Implement HPLC-PDA (UV detection at 254 nm) for compound verification and LC-MS/MS for plasma metabolite quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.